molecular formula C25H25N3O3 B4023777 3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate

3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate

Cat. No. B4023777
M. Wt: 415.5 g/mol
InChI Key: SZJVBFSJHCBMOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate often involves complex reactions, including the Mannich reaction and crystallization processes. For example, compounds with piperidine and thiosemicarbazone derivatives are prepared using the Mannich reaction, highlighting a methodology that could potentially apply to the synthesis of our compound of interest (Sampath, Naveen, M. Ponnuswamy, M. Nethaji, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been detailed through X-ray crystallography. Studies reveal that piperidine rings often adopt chair conformations, with phenyl rings and substituents attached equatorially, suggesting a similar structural configuration could be present in the target compound (Mullica, D., M. L. Trawick, Y. Shao, E. Sappenfield, 1994).

Chemical Reactions and Properties

The chemical reactivity of related compounds has been explored through reactions such as aminolysis and the interaction with monoamine transporters. These studies provide insights into the potential chemical behavior and applications of this compound, suggesting it could participate in similar biochemical pathways or reactions (Um, I., Jeong-Yoon Han, Y. Shin, 2009).

Scientific Research Applications

Structural Analysis and Conformation Studies
The crystal structures of derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate have been elucidated, highlighting differences in the conformational arrangements influenced by the substituents on the piperidine ring. These studies provide insights into how structural modifications can impact biological activity and interaction with biological targets, which is critical for the design of new therapeutic agents (Raghuvarman et al., 2014).

Reactions with Aryl Isothiocyanates and Isocyanates
Research into the reactions of enamino ketones derived from piperidine with aryl isothiocyanates and isocyanates offers valuable information on the synthesis of novel compounds. These studies contribute to our understanding of the chemical properties and potential applications of piperidine derivatives in the development of new materials or pharmaceuticals (Tsuge & Inaba, 1973).

Aminolysis of X-substituted Phenyl Diphenylphosphinates
The kinetic study of the aminolysis of X-substituted phenyl diphenylphosphinates with primary and secondary amines, including piperidine, elucidates the effect of amine nature on reactivity and transition-state structure. These findings have implications for the design and synthesis of phosphorus-containing compounds, which are relevant in various fields including medicinal chemistry and material science (Um, Han, & Shin, 2009).

Novel Uptake Inhibitors of Neurotransmitter GABA
Piperidinyl-3-phosphinic acids have been identified as novel GABA-uptake inhibitors, showcasing the potential of piperidine derivatives in influencing neurotransmitter systems. This opens up new avenues for the development of drugs targeting neurological disorders, further emphasizing the versatility and importance of piperidine derivatives in scientific research (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Both piperidine rings and carbamate groups are found in a variety of pharmaceuticals, where they often play key roles in binding to biological targets .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the groups it contains, it could potentially have interesting pharmaceutical properties .

properties

IUPAC Name

[3-(piperidine-1-carbonylamino)phenyl] N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-24(27-17-8-3-9-18-27)26-20-11-10-16-23(19-20)31-25(30)28(21-12-4-1-5-13-21)22-14-6-2-7-15-22/h1-2,4-7,10-16,19H,3,8-9,17-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVBFSJHCBMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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